molecular formula C6H7NO2S B13227425 3-(1,2-Thiazol-3-yl)propanoic acid

3-(1,2-Thiazol-3-yl)propanoic acid

Katalognummer: B13227425
Molekulargewicht: 157.19 g/mol
InChI-Schlüssel: MZOFDELAQRIGNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,2-Thiazol-3-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(1,2-Thiazol-3-yl)propanoic acid can be synthesized through several methods. One common approach involves the reaction of chloroacetaldehyde with a thiazole derivative in a refluxing water solution. This reaction typically forms a water-soluble amino acid hydrochloride, which can be isolated by adding sodium acetate to the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as laboratory methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,2-Thiazol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Wirkmechanismus

The mechanism of action of 3-(1,2-Thiazol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

3-(1,2-Thiazol-3-yl)propanoic acid can be compared with other thiazole derivatives:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable building block for developing new materials and therapeutic agents.

Eigenschaften

Molekularformel

C6H7NO2S

Molekulargewicht

157.19 g/mol

IUPAC-Name

3-(1,2-thiazol-3-yl)propanoic acid

InChI

InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-4-10-7-5/h3-4H,1-2H2,(H,8,9)

InChI-Schlüssel

MZOFDELAQRIGNV-UHFFFAOYSA-N

Kanonische SMILES

C1=CSN=C1CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.